博来霉素A5盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

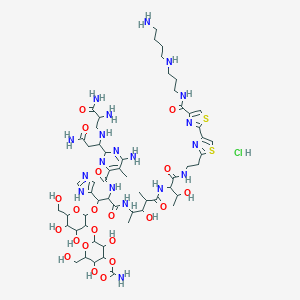

Bleomycin A5 hydrochloride is a glycopeptide antibiotic derived from the bacterium Streptomyces verticillus. It is known for its antitumor properties and is used in the treatment of various cancers, including head and neck malignancies, lymphoma, and testicular tumors . Bleomycin A5 hydrochloride works by inhibiting DNA synthesis, leading to cell death.

科学研究应用

Bleomycin A5 hydrochloride has a wide range of scientific research applications:

作用机制

Target of Action

Bleomycin A5 primarily targets DNA within cells . It selectively inhibits the synthesis of deoxyribonucleic acid (DNA), with the guanine and cytosine content correlating with the degree of cross-linking . It has also been shown to increase the activity of caspase-3 and p53 , and inhibit telomerase activity , leading to apoptosis .

Mode of Action

The compound interacts with its targets by chelating metal ions, primarily iron, to produce a pseudoenzyme that reacts with oxygen to produce superoxide and hydroxide free radicals that cleave DNA . This leads to DNA damage and, ultimately, cell death . At high concentrations, cellular RNA and protein synthesis are also suppressed .

Biochemical Pathways

The primary biochemical pathway affected by Bleomycin A5 is DNA synthesis. The compound’s ability to cleave DNA disrupts normal cellular replication and transcription processes . Additionally, the increase in caspase-3 and p53 activity, along with the inhibition of telomerase, leads to the initiation of the apoptosis pathway .

Pharmacokinetics

While specific pharmacokinetic data for Bleomycin A5 is limited, it is known that the bioavailability of Bleomycin (a mixture of mainly two compounds A2 and B2) is 100% following intramuscular administration, and 70% following subcutaneous administration . The elimination half-life is approximately two hours, and it is primarily excreted by the kidneys (60-70%) .

Result of Action

The primary result of Bleomycin A5’s action is the induction of apoptosis, or programmed cell death . By causing DNA damage and increasing the activity of pro-apoptotic proteins, the compound effectively halts cell growth and triggers cell death .

Action Environment

The action, efficacy, and stability of Bleomycin A5 can be influenced by various environmental factors. For instance, the DNA-cleaving actions of Bleomycin are dependent on oxygen and metal ions . Furthermore, the compound’s cytotoxicity can vary among different cell lines, potentially due to differences in cellular uptake, DNA repair rate, and/or drug detoxification .

生化分析

Biochemical Properties

Bleomycin A5 Hydrochloride is known to bind DNA and induce DNA cleavage and strand breaks . This ability to produce DNA breaks leads to cell death . The compound interacts with various biomolecules, including enzymes and proteins, to exert its effects . For instance, it has been shown to inhibit the synthesis of deoxyribonucleic acid (DNA), and at high concentrations, it can also suppress cellular RNA and protein synthesis .

Cellular Effects

Bleomycin A5 Hydrochloride has a profound impact on various types of cells and cellular processes . It influences cell function by altering cell cycle regulation, inhibiting proliferation, and inducing apoptosis . It also decreases tumor size in cellular and animal models of hemangioma . Furthermore, it has been shown to induce in vivo fibrosis and inflammation by generating peroxynitrites, a strong oxidizing agent .

Molecular Mechanism

The molecular mechanism of action of Bleomycin A5 Hydrochloride involves its interaction with DNA. It selectively inhibits the synthesis of DNA, leading to DNA cleavage and strand breaks . This DNA damage triggers cell death, thereby exerting its antitumor effects .

Temporal Effects in Laboratory Settings

The effects of Bleomycin A5 Hydrochloride change over time in laboratory settings . It has been observed that the compound’s stability, degradation, and long-term effects on cellular function vary in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Bleomycin A5 Hydrochloride vary with different dosages in animal models . Studies have shown that administration of single or multiple doses of Bleomycin by various routes induces pulmonary fibrosis, with significant dose-dependent mortality .

Metabolic Pathways

Bleomycin A5 Hydrochloride is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Bleomycin A5 Hydrochloride is transported and distributed within cells and tissues . It is a hydrophilic molecule that depends on transporters or endocytosis receptors to get inside of cells .

Subcellular Localization

Given its DNA-binding properties, it is likely that it localizes to the nucleus where it interacts with DNA to exert its effects .

准备方法

Synthetic Routes and Reaction Conditions

Bleomycin A5 hydrochloride is typically prepared through fermentation processes involving Streptomyces verticillus. The fermentation broth is then subjected to various purification steps, including solvent extraction, precipitation, and chromatography, to isolate the desired compound .

Industrial Production Methods

Industrial production of Bleomycin A5 hydrochloride involves large-scale fermentation followed by downstream processing to purify the compound. The fermentation conditions, such as temperature, pH, and nutrient supply, are optimized to maximize yield. The purification process includes multiple steps to ensure the removal of impurities and obtain a high-purity product .

化学反应分析

Types of Reactions

Bleomycin A5 hydrochloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its biological activity and therapeutic effects .

Common Reagents and Conditions

Common reagents used in the reactions involving Bleomycin A5 hydrochloride include metal ions (primarily iron), oxygen, and various reducing agents. The reaction conditions often involve specific pH levels, temperatures, and the presence of cofactors to facilitate the desired chemical transformations .

Major Products Formed

The major products formed from the reactions of Bleomycin A5 hydrochloride include DNA adducts and cleaved DNA fragments. These products result from the compound’s ability to bind to DNA and induce strand breaks, leading to cell death .

相似化合物的比较

Bleomycin A5 hydrochloride is part of the bleomycin family of antibiotics, which includes Bleomycin A2 and Bleomycin B2. These compounds share similar structures and mechanisms of action but differ in their specific chemical compositions and therapeutic applications .

Similar Compounds

Bleomycin A2: Another member of the bleomycin family, used in cancer therapy.

Bleomycin B2: Similar to Bleomycin A2, with slight variations in its chemical structure.

Phleomycin: A related glycopeptide antibiotic with similar DNA-cleaving properties.

Zeocin: Another member of the bleomycin family, used as a selection antibiotic in molecular biology.

Bleomycin A5 hydrochloride stands out due to its specific applications in cancer therapy and its unique ability to induce DNA strand breaks through the formation of reactive oxygen species.

属性

CAS 编号 |

55658-47-4 |

|---|---|

分子式 |

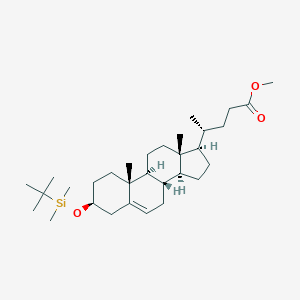

C57H90ClN19O21S2 |

分子量 |

1477.0 g/mol |

IUPAC 名称 |

[(2S,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S,3R)-1-[2-[4-[4-[3-(4-aminobutylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate;hydrochloride |

InChI |

InChI=1S/C57H89N19O21S2.ClH/c1-22-35(73-48(76-46(22)61)27(14-33(60)80)68-15-26(59)47(62)86)52(90)75-37(43(28-16-65-21-69-28)95-56-45(41(84)39(82)31(17-77)94-56)96-55-42(85)44(97-57(63)92)40(83)32(18-78)93-55)53(91)70-24(3)38(81)23(2)49(87)74-36(25(4)79)51(89)67-13-8-34-71-30(20-98-34)54-72-29(19-99-54)50(88)66-12-7-11-64-10-6-5-9-58;/h16,19-21,23-27,31-32,36-45,55-56,64,68,77-79,81-85H,5-15,17-18,58-59H2,1-4H3,(H2,60,80)(H2,62,86)(H2,63,92)(H,65,69)(H,66,88)(H,67,89)(H,70,91)(H,74,87)(H,75,90)(H2,61,73,76);1H/t23-,24+,25+,26-,27-,31-,32+,36-,37-,38-,39+,40+,41-,42-,43-,44-,45-,55-,56-;/m0./s1 |

InChI 键 |

NRVKJXFKQWUKCB-GIIHLZIVSA-N |

手性 SMILES |

CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNCCCCN)O.Cl |

规范 SMILES |

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNCCCCN)O.Cl |

相关CAS编号 |

11116-32-8 (Parent) |

同义词 |

N1-[3-[(4-Aminobutyl)amino]propyl]bleomycinamide Hydrochloride Salt |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

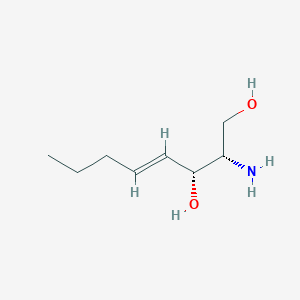

![(S)-Diethyl 2-(4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioate 4-methylbenzenesulfonate](/img/structure/B32053.png)